Monohydroxy Netupitant (M1) is a major active metabolite of Netupitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor. [] Netupitant itself is not directly pharmacologically active but is metabolized into several active metabolites, including M1. [] While M1's role as a metabolite contributing to the antiemetic effects of Netupitant is acknowledged, detailed research focusing specifically on M1 is limited in the provided literature.
Monohydroxy Netupitant is derived from the metabolic transformation of Netupitant, which is classified as a neurokinin-1 receptor antagonist. The primary application of Netupitant, and consequently its metabolite, is in oncology to mitigate nausea and vomiting associated with chemotherapy treatments. The compound is recognized for its high selectivity towards the neurokinin-1 receptor, making it an essential component in combination therapies with other antiemetics like palonosetron .
The synthesis of Monohydroxy Netupitant typically involves metabolic pathways that occur in the liver following the administration of Netupitant. The primary method of synthesis can be characterized by:
The specifics regarding reaction conditions, such as temperature and pH levels, are often studied through pharmacokinetic analyses that monitor how these factors influence metabolic rates and product yields .
Monohydroxy Netupitant possesses a complex molecular structure characterized by:
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacological activity. The three-dimensional conformation allows effective binding to the neurokinin-1 receptor, which is essential for its mechanism of action .
Monohydroxy Netupitant participates in various chemical reactions primarily related to its metabolism and interaction with biological systems:
These reactions are crucial for determining the pharmacokinetics and bioavailability of the compound in clinical settings .
The mechanism of action for Monohydroxy Netupitant is closely linked to its parent compound, Netupitant. It functions primarily as an antagonist at the neurokinin-1 receptor:
Studies have shown that this mechanism results in significant reductions in both acute and delayed nausea following chemotherapy treatments .
Monohydroxy Netupitant has several scientific applications:
Monohydroxy Netupitant (M3) is a primary oxidative metabolite of netupitant, generated through hepatic cytochrome P450 (CYP)-mediated phase I metabolism. In vitro and in vivo studies confirm that netupitant undergoes extensive hepatic metabolism, with CYP3A4 serving as the dominant isoform responsible for its hydroxylation (contributing ~85% of total clearance), while CYP2C9 and CYP2D6 play secondary roles [5] [7]. Electrochemical simulation studies using boron-doped diamond electrodes have successfully replicated the oxidative metabolism of netupitant, confirming hydroxylation as a predominant metabolic pathway. These experiments demonstrated pH-independent formation of Monohydroxy Netupitant at physiologically relevant potentials (1,700 mV vs. Pd/H₂ reference electrode), mirroring enzymatic processes [3].
The metabolic sequence involves regioselective hydroxylation at the 4-methyl group of the piperazine ring, forming a hydroxymethyl derivative. This transformation significantly enhances the metabolite's polarity while preserving the core pharmacophore essential for NK1 receptor binding. Secondary metabolic reactions include N-dealkylation to form the desmethyl derivative (M1) and N-oxidation to yield netupitant N-oxide (M2) [5] [8]. Notably, Monohydroxy Netupitant undergoes no further phase II conjugation, distinguishing it from other metabolic pathways [7].
Monohydroxy Netupitant exhibits substantial NK1 receptor affinity comparable to the parent compound. Receptor occupancy studies using positron emission tomography (PET) with the tracer [¹¹C]-GR205171 demonstrated that netupitant metabolites—including M3—collectively contribute to prolonged central nervous system activity. At therapeutic doses (300 mg netupitant), plasma concentrations of Monohydroxy Netupitant exceed the threshold required for >90% NK1 receptor occupancy (C₉₀% = 225 ng/mL) in key brain regions like the striatum [1] [7].
The metabolite's pharmacokinetic profile mirrors netupitant’s extended half-life (~88 hours), enabling sustained antiemetic effects during the delayed phase of chemotherapy-induced nausea and vomiting (CINV). Its high plasma protein binding (>99.5%) facilitates prolonged systemic exposure, while its moderate lipophilicity (logP reduced by ~0.8 vs. netupitant) maintains adequate blood-brain barrier penetration [5] [7]. Quantitative pharmacology models indicate M3 contributes 20–30% of the total NK1 receptor blockade observed during netupitant therapy, explaining the superior efficacy of netupitant over shorter-acting NK1 antagonists [1] [8].
Table 1: Metabolic Profile of Netupitant and Key Metabolites
Parameter | Netupitant | Monohydroxy Netupitant (M3) | Desmethyl Netupitant (M1) | Netupitant N-Oxide (M2) |
---|---|---|---|---|
Primary Metabolic Pathway | Parent compound | Piperazine ring hydroxylation | N-dealkylation | N-oxidation |
Major CYP Isoform | CYP3A4 (85%) | CYP3A4 | CYP3A4/CYP2C9 | CYP3A4 |
Receptor Binding (NK1 IC₅₀) | 1.2 nM | 4.5 nM | 8.7 nM | 32 nM |
Protein Binding | >99.5% | >99% | >99% | 97% |
Elimination Half-life | 88 hours | 72–96 hours | 100 hours | 60 hours |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1